3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine
Description
3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine is a synthetic organic compound with a molecular formula of C17H17N3O2S This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a phenyl group that is further substituted with a methylbenzenesulfonyl group
Properties
IUPAC Name |
5-methyl-2-[4-(4-methylphenyl)sulfonylphenyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-3-7-15(8-4-12)23(21,22)16-9-5-14(6-10-16)20-17(18)11-13(2)19-20/h3-11H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQAYZADEKMLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Triethylamine as a base and various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding sulfonamide or sulfonate derivatives.
Scientific Research Applications
3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonamide: Similar in structure but lacks the pyrazole ring.
1-phenyl-3-methyl-1H-pyrazol-5-amine: Similar in structure but lacks the sulfonyl group.
4-methylbenzenesulfonyl chloride: Precursor in the synthesis of the compound but lacks the pyrazole ring.
Uniqueness
3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine is unique due to the presence of both the pyrazole ring and the sulfonyl group, which confer distinct chemical and biological properties
Biological Activity
3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a methyl group and a phenyl ring containing a sulfonamide moiety. Its structural formula is represented as follows:
This configuration is essential for its interaction with various biological targets.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, some exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating their potential as anti-inflammatory agents .
2. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial effects against various bacterial strains. A series of pyrazole derivatives were tested against E. coli and S. aureus, with certain modifications enhancing their activity significantly. The presence of the sulfonamide group in the structure may contribute to this antimicrobial efficacy .
3. Anticancer Potential
The anticancer properties of pyrazole derivatives are also noteworthy. Research has shown that some compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation pathways. The specific activity of this compound in cancer models remains to be extensively studied but aligns with the general trend observed in related compounds .
Case Study 1: Anti-inflammatory Efficacy
A recent study synthesized several pyrazole derivatives and evaluated their anti-inflammatory effects on murine models. The results indicated that certain derivatives, including those structurally similar to this compound, displayed significant reductions in edema and inflammatory markers compared to control groups .
Case Study 2: Antimicrobial Activity Assessment
In another investigation, various pyrazole compounds were screened against clinical isolates of bacteria. The results showed that compounds with the sulfonamide group exhibited enhanced antibacterial activity, particularly against resistant strains of S. aureus. This suggests that modifications to the pyrazole nucleus can lead to improved pharmacological profiles .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
